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Compound of Interest

Compound Name: Calcium di(octacosanoate)

CAS No.: 52258-47-6

Cat. No.: B1623219 Get Quote

Executive Summary & Molecule Profile[1]
Calcium di(octacosanoate) is the calcium salt of octacosanoic acid (C28:0), a very-long-chain

saturated fatty acid (VLCFA). While octacosanoic acid is a known metabolite of policosanol

(specifically octacosanol) and a component of sugar cane wax derivatives (e.g., D-003), the

calcium salt presents unique physicochemical challenges.

Unlike short-chain fatty acid salts, Ca-C28 is extremely hydrophobic and exhibits "brick dust"

solubility characteristics. It is stable and solid at room temperature but resists passive diffusion

in the gastrointestinal (GI) tract without specific dissociation strategies.

Key Challenge: The primary barrier to in vivo utility is bioavailability. Calcium soaps of long-

chain fatty acids are often used in ruminant nutrition specifically because they are inert in the

rumen; in monogastric models (mice/rats/humans), they require acidic gastric hydrolysis to

release the free fatty acid for absorption.

Scope of this Guide: This document provides a validated roadmap for:

Formulation: Overcoming the "calcium soap" solubility barrier.

Pharmacokinetics (PK): Correctly measuring C28:0 in plasma and tissue.

Efficacy: Designing robust endpoints for metabolic and neurological activity.
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Pre-Clinical Formulation Strategy
Core Directive: Do not administer Calcium di(octacosanoate) as a simple aqueous

suspension. It will pass through the GI tract unabsorbed (steatorrhea effect). You must facilitate

the in vivo dissociation of Calcium (Ca²⁺) and Octacosanoate (C28:0⁻).

Protocol A: Lipid-Surfactant Micronized Suspension
(LSMS)
Rationale: This vehicle promotes gastric dispersion and provides a lipid backbone to stimulate

bile secretion, which is essential for VLCFA micellization.

Materials:

Calcium di(octacosanoate) API.

Vehicle: Corn Oil (Long-chain triglycerides are superior to MCTs for VLCFA lymphatic

transport).

Surfactant: Tween 80 (Polysorbate 80).

Equipment: Probe Sonicator, Ball Mill (optional).

Step-by-Step Procedure:

Micronization: If the API is coarse, mill it to a particle size <10 µm. Large crystals will not

dissolve in the gastric residence time window.

Wetting: Weigh the required dose of API into a glass vial. Add Tween 80 (5% v/v of final

volume) directly to the powder to wet the hydrophobic surface.

Dispersion: Add Corn Oil slowly while vortexing.

Sonication: Probe sonicate (40% amplitude, 30s on/30s off) on ice for 5 minutes until a

uniform, milky white suspension is achieved.

QC Check: Inspect under a microscope. No visible clumps >50 µm should remain.
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Parameter Specification Reason

Concentration 5–20 mg/mL
High viscosity limits

gavageability above this range.

Stability Use within 2 hours
Suspensions settle; re-vortex

immediately before dosing.

Route Oral Gavage (PO)

IP/IV are contraindicated due

to embolism risk from

particulate/lipid load.

Pharmacokinetic (PK) Study Design
Because C28:0 is an endogenous molecule (albeit at low levels), the study must distinguish

exogenous uptake from endogenous background.

Mechanistic Pathway Diagram
The following diagram illustrates the critical absorption pathway and metabolic fate of the

molecule.
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Figure 1: Absorption and biodistribution pathway. Note that C28:0 bypasses the portal vein via

lymphatic transport due to its chain length.

Study Arms & Sampling
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Species: Sprague-Dawley Rats or C57BL/6 Mice. N = 6 per timepoint.

Group Treatment Dose Purpose

G1 Vehicle Control 0 mg/kg

Establish endogenous

C28:0 baseline

(Critical).

G2 Ca-C28 Low 10 mg/kg Linearity check.

G3 Ca-C28 High 50 mg/kg
Maximum tolerated

dose/saturation check.

G4 Positive Control 50 mg/kg (Free Acid)

Compare

bioavailability of Salt

vs. Free Acid.

Sampling Schedule:

Plasma: Pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours. Note: Tmax for VLCFAs is often delayed (4-

6h) due to lymphatic transit.

Terminal Tissue (24h): Liver, Brain, Adipose. Rationale: VLCFAs accumulate in peroxisome-

rich tissues.

Bioanalytical Protocol (LC-MS/MS)[2]
Standard lipid extraction (Folch) is insufficient for Calcium salts because the Ca-C28 bond

survives organic solvents. Acid hydrolysis is mandatory.

Protocol B: Total Octacosanoic Acid Quantification
1. Sample Preparation:

Aliquot: 50 µL Plasma or 50 mg Homogenized Tissue.

Internal Standard (IS): Add 10 µL of deuterated C28:0 (d4-Octacosanoic acid) or C26:0

(Hexacosanoic acid) if deuterated C28 is unavailable.
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Hydrolysis (Critical): Add 200 µL 1N HCl in Acetonitrile. Vortex and incubate at 90°C for 30

mins. This breaks the Ca-Salt and frees the fatty acid.

Extraction: Add 600 µL Isooctane. Vortex vigorously (10 min). Centrifuge (10,000g, 5 min).

Dry Down: Transfer supernatant to a fresh glass vial and evaporate under Nitrogen.

2. Derivatization (Optional but Recommended): VLCFAs ionize poorly in ESI. Derivatization

with DMEQ-TAD or 3-picolylamine significantly enhances sensitivity.

Reagent: Oxalyl chloride followed by 3-picolylamine.

Result: Increases signal-to-noise ratio by ~100x compared to underivatized negative mode

ESI.

3. LC-MS/MS Conditions:

Column: C8 or C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm). C8 is often

preferred to prevent irreversible retention of C28.

Mobile Phase A: 10mM Ammonium Acetate in Water.

Mobile Phase B: Acetonitrile/Isopropanol (50:50).

Gradient: Start at 80% B, ramp to 100% B over 10 mins. Hold 5 mins.

Detection: MRM mode (Transition specific to derivatized product).

Efficacy Study Design: Endpoints
Depending on the therapeutic hypothesis (Metabolic vs. Neurological), select the appropriate

module.

Module A: Metabolic Health (Lipid/Cholesterol)
Hypothesis: Octacosanoic acid mimics the effects of policosanol (AMPK activation, HMG-CoA

reductase inhibition).

Duration: 4–8 weeks (Daily oral gavage).
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Diet: High-Fat Diet (HFD) challenge to induce hyperlipidemia.

Readouts:

Serum Lipids: LDL-C, HDL-C, Triglycerides.

Liver Histology: Oil Red O staining (steatosis reduction).

Gene Expression (qPCR): HMGCR (Cholesterol synthesis), AMPK-alpha (Energy sensor).

Module B: Neurological/Myelination
Hypothesis: C28:0 is a precursor for sphingolipids in myelin sheaths.

Model: Cuprizone-induced demyelination (Mouse) or standard aging.

Readouts:

Behavior: Rotarod (motor coordination), Open Field.

Lipidomics: Brain Ceramide/Sphingomyelin profiles (Look for incorporation of C28 into

ceramides).

IHC: Myelin Basic Protein (MBP) staining in corpus callosum.

Experimental Workflow Diagram
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Figure 2: High-level experimental workflow for a chronic efficacy study.

Safety & Toxicity Considerations
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While Octacosanoic acid is generally safe, the "calcium soap" form carries specific risks:

Mineral Imbalance: High doses of calcium salts can interfere with the absorption of other

minerals (Zinc, Magnesium, Iron) due to competitive chelation in the gut.

Mitigation: Monitor serum electrolytes and trace minerals in chronic studies.

Gastric Irritation: High loads of fatty acid soaps can be irritating to the gastric mucosa upon

dissociation.

Mitigation: Histopathology of the stomach lining at necropsy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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